molecular formula C13H12FNO4S3 B2357690 (E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-77-0

(E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2357690
CAS RN: 880641-77-0
M. Wt: 361.42
InChI Key: FRJHHBQTGXYQFF-DHZHZOJOSA-N
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Description

The compound is a sulfonic acid derivative with a thiazolidinone ring. The presence of the fluorophenyl group suggests it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a sulfonic acid group, and a fluorophenyl group . These functional groups could potentially engage in a variety of chemical reactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic sulfur in the thiazolidinone ring and the sulfonic acid group, as well as the electron-withdrawing nature of the fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonic acid group would likely confer water solubility, while the fluorophenyl group could affect the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone have been synthesized, suggesting potential as antimicrobial agents. These compounds were synthesized through Knoevenagel condensation followed by characterization using various spectral techniques, highlighting the structural diversity and potential biological activity of thiazolidinone derivatives (Desai et al., 2013).
  • A series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and characterized, showcasing a methodological advancement in the synthesis of thiazolidinone derivatives with potential antimicrobial activity (Spoorthy et al., 2021).

Biological Activities

  • A study on the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives, including a thiazolidinone derivative, for mild steel in hydrochloric acid indicated these compounds' utility in protecting against corrosion, demonstrating their diverse applicability beyond biomedicine (Bedair et al., 2022).
  • Synthesized 5-enamine-4-thiazolidinone derivatives were evaluated for their trypanocidal and anticancer activity, highlighting the potential therapeutic applications of these compounds in treating infectious diseases and cancer (Holota et al., 2019).

Photophysical Properties and Other Applications

  • Novel d-π-A chromophores, including (E)-2-(5-(4-(di(pyridin-2-yl)amino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, were synthesized, with their photophysical properties, viscosity, and DFT study explored. These findings suggest applications in material science and photophysical research, demonstrating the versatility of thiazolidinone derivatives (Jachak et al., 2021).

Future Directions

The study of novel thiazolidinone and sulfonic acid derivatives is an active area of research in medicinal chemistry . This compound, with its unique combination of functional groups, could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

2-[(5E)-5-[1-(4-fluorophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7H2,1H3,(H,17,18,19)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHHBQTGXYQFF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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